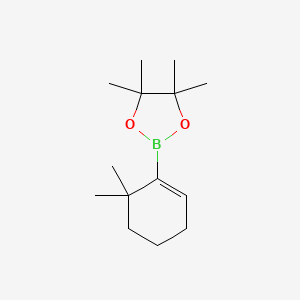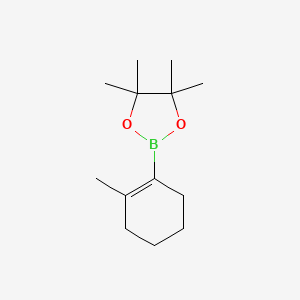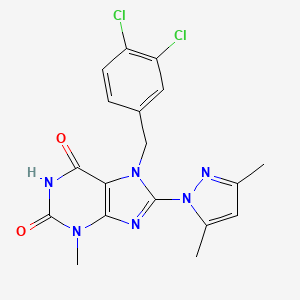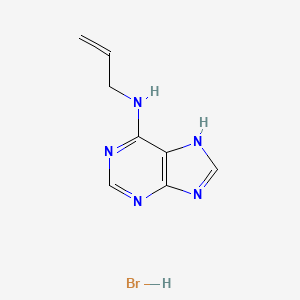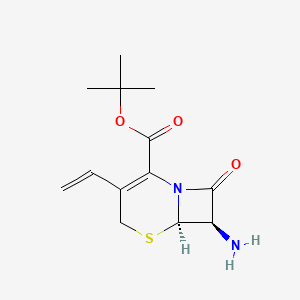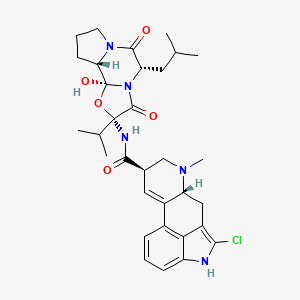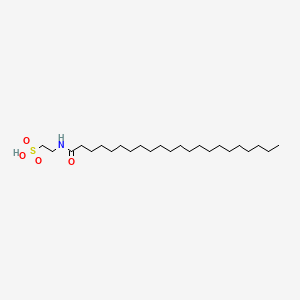
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(All-cis)-8,11,14,17-Eicosatetraenoic acid N-hydroxysuccinimidyl ester (ETE-NHS) is a novel lipid-based reagent that is increasingly being used in scientific research. ETE-NHS is a derivative of the naturally occurring polyunsaturated fatty acid (PUFA) eicosatetraenoic acid (ETA) that is synthesized by incorporating an N-hydroxysuccinimidyl ester (NHS) group. This reagent has a wide range of applications in the fields of biochemistry, biotechnology, and medicine due to its ability to selectively modify proteins, lipids, and carbohydrates.
Wissenschaftliche Forschungsanwendungen
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester has a wide range of applications in scientific research, particularly in the fields of biochemistry and biotechnology. It can be used as a reagent for the selective modification of proteins, lipids, and carbohydrates. For example, it can be used to modify proteins or peptides by forming covalent bonds between the NHS group and primary amines on the protein or peptide. It can also be used to modify lipids, such as phospholipids, by forming covalent bonds between the NHS group and the phosphate group of the lipid. In addition, (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can be used to modify carbohydrates, such as glycans and glycoproteins, by forming covalent bonds between the NHS group and the hydroxyl groups of the carbohydrate.
Wirkmechanismus
The mechanism of action of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is based on its ability to form covalent bonds with primary amines, phosphate groups, and hydroxyl groups. The NHS group can react with the primary amines on proteins or peptides to form an amide bond. Similarly, the NHS group can react with the phosphate groups on lipids to form an ester bond. Finally, the NHS group can react with the hydroxyl groups on carbohydrates to form an ether bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester depend on the type of molecule that is being modified. For example, when used to modify proteins or peptides, (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can alter the structure and function of the protein or peptide. This can lead to changes in the activity of the protein or peptide, which in turn can lead to changes in cellular processes. When used to modify lipids, (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can alter the properties of the lipid, such as its solubility, which can have an effect on the structure and function of the membrane in which the lipid is located. Finally, when used to modify carbohydrates, (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can alter the structure and function of the carbohydrate, which can lead to changes in the activity of the carbohydrate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester in lab experiments is that it is a relatively simple and efficient reagent for the selective modification of proteins, lipids, and carbohydrates. In addition, it is relatively inexpensive and can be stored at room temperature. However, one of the limitations of using (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is that it can be toxic to cells if used in high concentrations. Therefore, it is important to use the reagent in low concentrations and to use the appropriate safety precautions when handling it.
Zukünftige Richtungen
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is an increasingly popular reagent for scientific research. As such, there are many potential future directions for research involving this reagent. For example, further research could be done to investigate the mechanisms of action of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester and to develop new methods for its synthesis and purification. In addition, further research could be done to investigate the effects of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester on proteins, lipids, and carbohydrates and to develop new methods for its use in lab experiments. Finally, further research could be done to investigate the potential therapeutic applications of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester, such as its use as a drug delivery system or as a therapeutic agent.
Synthesemethoden
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is synthesized by attaching an NHS group to the carboxylic acid group of ETA. This is typically done by reacting ETA with an NHS ester in an aqueous solution in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature and the product can be purified by column chromatography.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can be achieved through the reaction of (all-cis)-8,11,14,17-Eicosatetraenoic Acid with N-Hydroxysuccinimide and N,N'-Dicyclohexylcarbodiimide in anhydrous dichloromethane.", "Starting Materials": [ "(all-cis)-8,11,14,17-Eicosatetraenoic Acid", "N-Hydroxysuccinimide", "N,N'-Dicyclohexylcarbodiimide", "Anhydrous Dichloromethane" ], "Reaction": [ "To a solution of (all-cis)-8,11,14,17-Eicosatetraenoic Acid (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0°C, N-Hydroxysuccinimide (1.1 mmol) and N,N'-Dicyclohexylcarbodiimide (1.1 mmol) are added.", "The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for an additional 12 hours.", "The reaction is quenched with water and then extracted with dichloromethane.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by flash chromatography using hexane/ethyl acetate as the eluent to afford (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester as a yellow oil." ] } | |
CAS-Nummer |
1798416-88-2 |
Produktname |
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester |
Molekularformel |
C24H35NO4 |
Molekulargewicht |
401.547 |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI-Schlüssel |
ZNCPWTOTRSZCDS-LTKCOYKYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Synonyme |
(8Z,11Z,14Z,17Z)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimide Ester; Bishomostearidonic Acid N-Hydroxysuccinimide Ester; 8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimide Ester; (all-Z)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimi |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)

